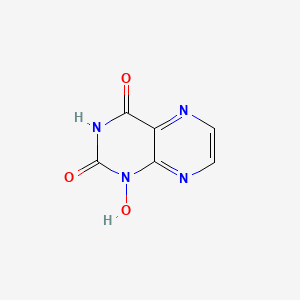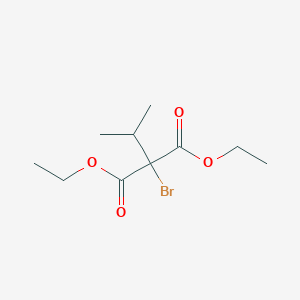
Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure. This compound belongs to the dihydropyridine class, which is known for its diverse applications in medicinal chemistry, particularly in the development of calcium channel blockers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various substituents. Common reagents used in these reactions include aldehydes, amines, and acetylenes. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various dihydropyridine analogs.
科学的研究の応用
Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound can inhibit the influx of calcium ions, leading to a decrease in cellular excitability. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage conditions such as hypertension and angina.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its vasodilatory properties in managing cardiovascular conditions.
Uniqueness
Ethyl prop-2-yn-1-yl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique substituents, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives
特性
CAS番号 |
39562-66-8 |
|---|---|
分子式 |
C21H23NO4 |
分子量 |
353.4 g/mol |
IUPAC名 |
3-O-ethyl 5-O-prop-2-ynyl 2,6-dimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23NO4/c1-6-12-26-21(24)18-15(5)22-14(4)17(20(23)25-7-2)19(18)16-11-9-8-10-13(16)3/h1,8-11,19,22H,7,12H2,2-5H3 |
InChIキー |
MGRFELFEFOFMSO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C)C(=O)OCC#C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




propanedioate](/img/structure/B14673634.png)
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)


![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)







